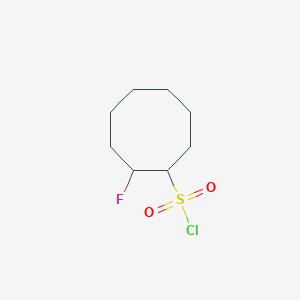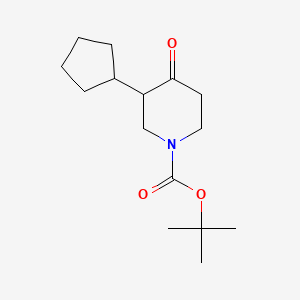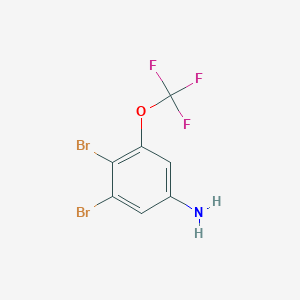
2-Fluorocyclooctane-1-sulfonyl chloride
Descripción general
Descripción
2-Fluorocyclooctane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1803589-48-1 . It has a molecular weight of 228.72 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-fluorocyclooctane-1-sulfonyl chloride . Its InChI code is 1S/C8H14ClFO2S/c9-13(11,12)8-6-4-2-1-3-5-7(8)10/h7-8H,1-6H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.72 . Other specific physical and chemical properties were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Solid-Phase Synthesis Applications
Polymer-supported sulfonyl chloride, including compounds similar to 2-fluorocyclooctane-1-sulfonyl chloride, has been used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This method involves attaching 1,2-diols to a solid support, reacting with p-toluenesulfonyl isocyanate, and subsequent cyclo-elimination with concurrent detachment from the resin. This approach is significant in drug development for producing large numbers of molecules rapidly (Holte, Thijs, & Zwanenburg, 1998).
Fluorosulfonylation Reagents
The development of new fluorosulfonylation reagents, like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), which possesses similar structural motifs to 2-fluorocyclooctane-1-sulfonyl chloride, has been explored. These reagents have three functional handles (vinyl, bromide, and sulfonyl fluoride) and are used in the regioselective synthesis of 5-sulfonylfluoro isoxazoles (Leng & Qin, 2018).
Synthesis of Antitumor Compounds
Sulfonyl chlorides, structurally related to 2-fluorocyclooctane-1-sulfonyl chloride, have been used in the synthesis of antitumor compounds. For example, the interaction of 2-iodoaniline with arylsulfonyl chlorides leads to sulfonamides with significant in vitro inhibition of cancer cell lines (McCarroll et al., 2007).
Heterocyclic Sulfonyl Compounds
Sulfur-functionalized aminoacrolein derivatives are used for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. Such compounds have applications in medicinal chemistry, where stability and reactivity are key factors (Tucker, Chenard, & Young, 2015).
Fluorescence Assays
Dansyl chloride, a sulfonyl chloride, is used in fluorescence assays for metal ion detection. It reacts with amino groups to yield stable sulfonamide adducts and can be used in the detection of toxic metals like antimony and thallium (Qureshi et al., 2019).
Synthesis of Quinoline Silyloxymethylsulfones
Sulfonyl chlorides are used in synthesizing heterocyclic sulfones, sulfonamides, and sulfonyl fluorides, especially in medicinal chemistry. The synthesis of quinoline silyloxymethylsulfones from sodium tert-butyldimethyl silyloxymethylsulfinate and quinoline N-oxides is an example of this application (Patel, Laha, & Moschitto, 2022).
Propiedades
IUPAC Name |
2-fluorocyclooctane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClFO2S/c9-13(11,12)8-6-4-2-1-3-5-7(8)10/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJXYHJPLCMBND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-one hydrochloride](/img/structure/B1448603.png)


![4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1448607.png)



![5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1448611.png)



![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetic acid](/img/structure/B1448621.png)
